molecular formula C15H12N4O6 B1621907 N,N'-bis(2-nitrophenyl)propanediamide CAS No. 96331-35-0

N,N'-bis(2-nitrophenyl)propanediamide

Cat. No.: B1621907
CAS No.: 96331-35-0
M. Wt: 344.28 g/mol
InChI Key: AESMHZVRTXLXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(2-nitrophenyl)propanediamide: is a chemical compound characterized by its two nitrophenyl groups attached to a propanediamide backbone

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step reaction starting with 2-nitroaniline and propanediamine. The reaction involves the formation of an amide bond between the nitrophenyl group and the propanediamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: The nitro groups in the compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.

  • Reduction: Reduction of the nitro groups can lead to the formation of amino groups, resulting in different derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro groups or amide bonds are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and various alkyl halides can be used.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Amides, esters, ethers.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Biology: It serves as a probe in biological studies to understand the behavior of nitro-containing compounds in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro groups can act as electron-withdrawing groups, influencing the reactivity of the compound. The exact mechanism may vary depending on the specific application and the biological or chemical system involved.

Comparison with Similar Compounds

  • N,N'-bis(2-nitrophenyl)methanediamine: Similar structure but with a methylene group instead of a propanediamide backbone.

  • N,N'-bis(2-nitrophenyl)ethanediamine: Similar to the propanediamide but with an ethylene group.

Uniqueness: N,N'-bis(2-nitrophenyl)propanediamide stands out due to its longer carbon chain, which can influence its physical and chemical properties, making it suitable for specific applications where the length of the carbon chain is critical.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N,N'-bis(2-nitrophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c20-14(16-10-5-1-3-7-12(10)18(22)23)9-15(21)17-11-6-2-4-8-13(11)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMHZVRTXLXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396857
Record name N~1~,N~3~-Bis(2-nitrophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96331-35-0
Record name N~1~,N~3~-Bis(2-nitrophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(2-nitrophenyl)propanediamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis(2-nitrophenyl)propanediamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(2-nitrophenyl)propanediamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(2-nitrophenyl)propanediamide
Reactant of Route 5
Reactant of Route 5
N,N'-bis(2-nitrophenyl)propanediamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(2-nitrophenyl)propanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.